N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
Description
N-[(3-Methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a heterocyclic compound featuring a pyrimidinone core substituted with a phenyl group at the 4-position and an acetamide moiety at the 1-position. The acetamide side chain is further modified with a 3-methoxybenzyl group.
Key structural attributes:
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-5-6-15(10-17)12-21-19(24)13-23-14-22-18(11-20(23)25)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKJBODECKRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring fused with an acetamide moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Cell Lines Studied : A431 (vulvar epidermal carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Key Findings :
- Inhibition of cell migration and invasion.
- Induction of apoptosis via mitochondrial pathways.
Antiviral Activity
Pyrimidine derivatives have also been investigated for their antiviral activity. The compound may inhibit viral replication through interference with nucleic acid synthesis.
- Viruses Targeted : Hepatitis C virus (HCV), influenza viruses, and coronaviruses.
- Mechanism : Inhibition of viral polymerases or other enzymes critical for viral replication.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism.
- Effects on Metabolism : Altered levels of uracil and thymidine in treated cells suggest a disruption in nucleotide synthesis pathways.
Study 1: Anticancer Efficacy
A study conducted by Colombeau et al. (2008) reported that a related pyrimidine derivative significantly inhibited the proliferation of A431 cells. The compound was tested at various concentrations, revealing an IC50 value of approximately 15 µM, indicating potent activity against this cell line.
Study 2: Antiviral Properties
In a recent study examining the antiviral efficacy against HCV, a series of pyrimidine derivatives were tested. The lead compound demonstrated an EC50 value of 0.25 µM, showcasing its potential as a therapeutic agent against viral infections.
Study 3: Enzyme Interaction
Research highlighted by Müller et al. (2013) explored the interaction of pyrimidine derivatives with DPD. The study found that these compounds could reduce enzyme activity by up to 70%, suggesting significant implications for cancer therapy where DPD inhibition is beneficial.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | 15 µM | Induction of apoptosis |
| Antiviral | HCV | 0.25 µM | Inhibition of viral polymerase |
| Enzyme Inhibition | DPD | N/A | Reduction in enzyme activity |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Methoxy Substitution: The 3-methoxy group in the target compound and AMC3 enhances binding to aromatic residues in hydrophobic pockets, as observed in FPR modulation studies .
- Heterocyclic Cores: Pyrimidinones (target compound) and pyridinones (AMC3) share similar hydrogen-bonding capacity, but pyridinones with cyano substituents (AMC3) show higher enzymatic inhibition due to increased electrophilicity .
Pharmacological and Therapeutic Potential
- FPR Modulation: The target compound’s pyrimidinone core shows moderate affinity for formyl peptide receptors (FPRs), though less potent than AMC3’s pyridinone-based structure .
- Antimicrobial Activity: Pyrimidinone derivatives lack the broad-spectrum efficacy seen in benzothiazole analogues, which exploit trifluoromethyl groups for membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
